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Compound of Interest

Compound Name:
2,5-Bishydroxymethyl

Tetrahydrofuran

Cat. No.: B016226 Get Quote

A Comparative Guide to the Spectroscopic Analysis of 2,5-Bishydroxymethyl
Tetrahydrofuran for Structural Confirmation

For researchers, scientists, and drug development professionals, the unambiguous structural

confirmation of molecules like 2,5-Bishydroxymethyl Tetrahydrofuran (BHMT) is a critical

step in chemical synthesis and characterization. This guide provides a comparative overview of

standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform

Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of

BHMT. We present experimental data for BHMT and compare it with its unsaturated precursor,

2,5-Bis(hydroxymethyl)furan (BHMF), and a structurally related bio-based diol, Isosorbide, to

highlight the unique spectral features of each compound.

Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-

IR, and Mass Spectrometry for BHMT, BHMF, and Isosorbide.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Proton
Chemical Shift (δ)
ppm

Multiplicity

2,5-Bishydroxymethyl

Tetrahydrofuran

(BHMT)

-CH₂- (ring, C3, C4) ~1.5-1.9 m

-CH- (ring, C2, C5) ~3.8-4.0 m

-CH₂OH ~3.4-3.6 m

-OH Variable br s

2,5-

Bis(hydroxymethyl)fur

an (BHMF)

Furan Ring Protons ~6.24 s

-CH₂OH ~4.60 s

-OH ~1.92 s

Isosorbide H-1, H-5 ~4.4-4.6 m

H-2, H-4 ~3.8-4.0 m

H-3endo, H-6endo ~3.9 dd

H-3exo, H-6exo ~3.5 dd

-OH Variable br s

Note: Chemical shifts are approximate and can vary based on the solvent and concentration

used. 'm' denotes multiplet, 's' denotes singlet, 'br s' denotes broad singlet, and 'dd' denotes

doublet of doublets.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Carbon Chemical Shift (δ) ppm

2,5-Bishydroxymethyl

Tetrahydrofuran (BHMT)
-CH₂- (ring, C3, C4) ~28-30

-CH- (ring, C2, C5) ~78-80

-CH₂OH ~65-67

2,5-Bis(hydroxymethyl)furan

(BHMF)[1]
Furan Ring (-C=C-) ~108.6

Furan Ring (-C-O) ~154.1

-CH₂OH ~57.5

Isosorbide C-1, C-5 ~86-88

C-2, C-4 ~73-75

C-3, C-6 ~70-72

Table 3: FT-IR Spectroscopic Data (Vibrational Frequencies in cm⁻¹)
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Compound Functional Group
Vibrational Frequency
(cm⁻¹)

2,5-Bishydroxymethyl

Tetrahydrofuran (BHMT)
O-H Stretch (Alcohol) 3300-3400 (Broad)

C-H Stretch (Aliphatic) 2850-3000

C-O-C Stretch (Ether) 1050-1150

C-O Stretch (Alcohol) 1000-1050

2,5-Bis(hydroxymethyl)furan

(BHMF)
O-H Stretch (Alcohol) 3200-3400 (Broad)

C-H Stretch (Aromatic/Alkene) 3000-3100

C-H Stretch (Aliphatic) 2850-2950

C=C Stretch (Furan Ring) ~1600

C-O-C Stretch (Ether) 1020-1030

Isosorbide[2] O-H Stretch (Alcohol) 3300-3450 (Broad)

C-H Stretch (Aliphatic) 2850-3000

C-O-C Stretch (Ether) ~1040, ~1000

C-H Bending ~1480, ~1390

Table 4: Mass Spectrometry Data (Key m/z Ratios)
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Compound Molecular Formula Molecular Weight
Key Fragment Ions
(m/z)

2,5-Bishydroxymethyl

Tetrahydrofuran

(BHMT)[3]

C₆H₁₂O₃ 132.16
132 (M+), 114, 101,

83, 71, 57, 43

2,5-

Bis(hydroxymethyl)fur

an (BHMF)[4]

C₆H₈O₃ 128.13
128 (M+), 111, 97, 81,

69, 53, 41

Isosorbide C₆H₁₀O₄ 146.14
146 (M+), 128, 115,

103, 85, 73, 61

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic confirmation of 2,5-
Bishydroxymethyl Tetrahydrofuran's structure.
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Structural Elucidation Workflow for 2,5-Bishydroxymethyl Tetrahydrofuran
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Caption: Workflow for spectroscopic confirmation of BHMT.
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Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte (e.g., BHMT) in approximately 0.6-0.7

mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved; sonication may be used if necessary.

¹H NMR Acquisition:

Place the NMR tube in the spectrometer.

Tune and shim the instrument to optimize magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of

2-4 seconds.

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay (2-5 seconds) are typically required.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shift scale using

the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:
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For liquids/oils: Place a small drop of the sample between two salt plates (e.g., NaCl or

KBr) to create a thin film.

For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry

KBr powder and pressing the mixture into a translucent disk using a hydraulic press.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing

a small amount of the sample directly on the crystal.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple

scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to yield the final infrared spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques

include:

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy

electron beam, causing fragmentation. This is useful for determining the fragmentation

pattern.

Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary,

creating charged droplets from which ions are desolvated. This is a softer ionization

technique that often preserves the molecular ion.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
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Detection: The separated ions are detected, and their abundance is plotted against their m/z

ratio to generate the mass spectrum.

By systematically applying these spectroscopic techniques and comparing the resulting data,

researchers can confidently confirm the molecular structure of 2,5-Bishydroxymethyl
Tetrahydrofuran and distinguish it from related chemical species.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. mdpi.com [mdpi.com]

3. 2,5-Tetrahydrofurandimethanol | C6H12O3 | CID 97792 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 2,5-Furandimethanol | C6H8O3 | CID 74663 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [spectroscopic analysis of 2,5-Bishydroxymethyl
Tetrahydrofuran for structural confirmation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016226#spectroscopic-analysis-of-2-5-
bishydroxymethyl-tetrahydrofuran-for-structural-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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